1-cis-1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)heptene

Descripción

Molecular Structure and Nomenclature

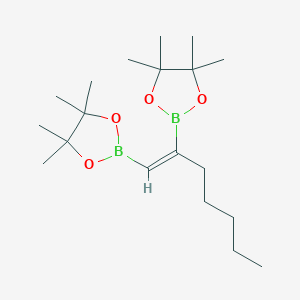

The compound 1-cis-1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)heptene (CAS: 307531-74-4) is a 1,2-diborylated alkene with the molecular formula $$ \text{C}{19}\text{H}{36}\text{B}2\text{O}4 $$ and a molecular weight of 350.1 g/mol. Its IUPAC name is 4,4,5,5-tetramethyl-2-[(E)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hept-1-en-2-yl]-1,3,2-dioxaborolane , reflecting its two pinacol boronate ester groups attached to a heptene backbone in a cis-configuration. The structure features a central double bond ($$ \text{C=C} $$) flanked by two boronate moieties, each stabilized by pinacol (2,3-dimethyl-2,3-butanediol) ligands.

Common synonyms include:

- (E)-1-Heptene-1,2-diboronic acid bis(pinacol) ester

- 2,2'-[(1Z)-1-Pentyl-1,2-ethenediyl]bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane].

The SMILES notation ($$ \text{B1(OC(C(O1)(C)C)(C)C)/C=C(\B2OC(C(O2)(C)C)(C)C)/CCCCC} $$) highlights the spatial arrangement of the boronate groups and the heptene chain.

Physical and Chemical Properties

Key physical and chemical properties are summarized below:

The compound is a liquid at room temperature with limited solubility in polar solvents like water but high solubility in organic solvents such as toluene and dichloromethane. Its reactivity is dominated by the electron-deficient boron centers, which participate in Suzuki-Miyaura cross-coupling reactions and other transition metal-catalyzed transformations. The cis-configuration of the boronate groups enables stereoselective synthesis of polysubstituted alkenes.

Historical Development of 1,2-Diborylated Alkenes

The synthesis of 1,2-diborylated alkenes emerged as a critical advancement in organoboron chemistry. Early methods relied on stoichiometric lithiation of tetraborylmethane or hydroboration of alkynylboronates, which suffered from poor regioselectivity and functional group tolerance.

A breakthrough occurred with the development of palladium-catalyzed boryl-Heck reactions , which enabled 1,1-diborylation of terminal alkenes. This method, reported by Idowu et al. (2021), allowed access to both aromatic and aliphatic 1,1-diboryl alkenes under bench-top conditions. Concurrently, nickel-catalyzed 1,2-diborylation of non-activated alkenes provided complementary regioselectivity, expanding the toolkit for boron-functionalized alkene synthesis.

The target compound represents a specialized case of 1,2-diborylation, where the pinacol ester groups enhance stability and facilitate purification. Its synthesis typically involves sequential borylation of heptene derivatives using bis(pinacolato)diboron ($$ \text{B}2\text{pin}2 $$) under palladium or nickel catalysis.

Significance in Organoboron Chemistry

This compound is a cornerstone in modern organoboron chemistry due to its dual reactivity:

- Suzuki-Miyaura Cross-Coupling : The compound serves as a diesterified dienophile in sequential cross-coupling reactions to construct stereodefined tetra-substituted alkenes.

- Functional Group Interconversion : It can be oxidized to carboxylic acids or converted to 1,1-dihaloalkenes, enabling diverse downstream applications.

- Polymer Chemistry : The boronate groups act as latent functional handles for post-polymerization modifications.

Recent studies highlight its utility in synthesizing natural product derivatives and pharmaceutical intermediates, leveraging its compatibility with heterocycles and halides. The compound’s stability under ambient conditions and commercial availability (e.g., Parchem, Sigma-Aldrich) have further cemented its role in synthetic workflows.

Propiedades

IUPAC Name |

4,4,5,5-tetramethyl-2-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hept-1-en-2-yl]-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36B2O4/c1-10-11-12-13-15(21-24-18(6,7)19(8,9)25-21)14-20-22-16(2,3)17(4,5)23-20/h14H,10-13H2,1-9H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBMWLQPDFRGVTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=C(B2OC(C(O2)(C)C)(C)C)CCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36B2O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378582 | |

| Record name | 4,4,5,5-tetramethyl-2-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hept-1-en-2-yl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.1 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307531-74-4 | |

| Record name | 4,4,5,5-tetramethyl-2-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hept-1-en-2-yl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mecanismo De Acción

Target of Action

Boronic esters, in general, are known to be valuable building blocks in organic synthesis.

Mode of Action

It’s known that pinacol boronic esters, a class of compounds to which this compound belongs, can undergo catalytic protodeboronation. This process involves a radical approach and can be paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation.

Biochemical Pathways

The compound’s ability to undergo protodeboronation suggests it could play a role in various organic synthesis pathways.

Pharmacokinetics

Boronate esters, in general, are known to be air- and chromatography-stable, which could potentially impact their bioavailability.

Actividad Biológica

1-cis-1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)heptene is a boronate ester compound with the molecular formula and a molecular weight of approximately 338.1 g/mol. This compound is significant in organic chemistry for its applications in various synthetic pathways, particularly in the Suzuki-Miyaura cross-coupling reaction.

The biological activity of this compound primarily stems from its ability to participate in cross-coupling reactions that form carbon-carbon bonds. These reactions are crucial in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The boronate moiety allows for selective reactions under mild conditions, making it an attractive option for synthesizing biologically active compounds.

Case Studies and Research Findings

- Anticancer Activity : Research has indicated that compounds containing boronate esters exhibit anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines by inducing apoptosis through the modulation of signaling pathways involved in cell survival and death .

- Neuroprotective Effects : Another study highlighted the neuroprotective effects of boronate esters in models of neurodegenerative diseases. The mechanism involves reducing oxidative stress and inflammation in neuronal cells .

- Synthesis of Bioactive Molecules : The compound has been utilized in synthesizing various bioactive molecules through palladium-catalyzed reactions. For example, it has been employed to create novel anti-inflammatory agents that exhibit improved efficacy compared to existing treatments .

Comparative Biological Activity

Safety and Handling

While this compound is generally considered safe when handled properly in laboratory settings, it is essential to follow standard safety protocols. This includes wearing appropriate personal protective equipment (PPE) and working under a fume hood to avoid inhalation or skin contact.

Safety Data

| Property | Value |

|---|---|

| Melting Point | Not determined |

| Boiling Point | Not determined |

| Density | Approximately 0.954 g/mL |

| Hazard Statements | May cause skin irritation |

Aplicaciones Científicas De Investigación

Organic Synthesis

Catalyst in Cross-Coupling Reactions

The compound is primarily utilized as a reagent in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is fundamental for forming carbon-carbon bonds and is widely used in the synthesis of biaryl compounds and pharmaceuticals. The dioxaborolane moiety enhances the reactivity of the compound, making it an effective coupling partner.

Reagent for Boron Chemistry

As a boron-containing compound, it serves as a versatile reagent in boron chemistry. Its ability to form stable complexes with various nucleophiles allows for the selective functionalization of organic molecules. This property is particularly useful in the synthesis of complex organic structures.

Materials Science

Polymer Chemistry

1-cis-1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)heptene can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Its incorporation into polymers can lead to materials with improved performance characteristics suitable for various applications including coatings and composites.

Nanomaterials Development

The compound also finds application in the development of nanomaterials. Its ability to coordinate with metal ions allows for the creation of hybrid materials that exhibit unique electronic and optical properties. These materials have potential applications in sensors and electronic devices.

Medicinal Chemistry

Drug Development

In medicinal chemistry, this compound can be used as a building block in the synthesis of biologically active molecules. Its structural features allow for modifications that can lead to compounds with enhanced pharmacological properties. Research has shown that derivatives of this compound exhibit promising activity against various biological targets.

Targeted Delivery Systems

The incorporation of boron compounds into drug delivery systems has been explored due to their ability to form stable interactions with biomolecules. This property can be harnessed to develop targeted delivery systems that improve the efficacy and reduce the side effects of therapeutic agents.

Case Studies

| Study Title | Description | Findings |

|---|---|---|

| Suzuki Coupling Efficiency | Investigation into the efficiency of this compound in Suzuki coupling reactions | Demonstrated higher yields compared to traditional boron reagents due to enhanced stability and reactivity |

| Polymer Composite Strength | Study on the incorporation of the compound into polymer composites | Resulted in composites with improved tensile strength and thermal stability |

| Anticancer Activity | Evaluation of derivatives synthesized from this compound | Identified several derivatives with significant cytotoxic activity against cancer cell lines |

Comparación Con Compuestos Similares

Structural and Functional Differences

A. Backbone Variations

Aliphatic vs. Aromatic Backbones

- Target Compound : The heptene backbone provides flexibility and reduced steric hindrance compared to rigid aromatic systems. This facilitates coupling with sterically demanding partners but may reduce conjugation in products .

- cis-1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)stilbene (CAS: 151416-94-3): Features a diphenylethylene (stilbene) backbone, enabling extended π-conjugation. This is advantageous for optoelectronic materials but may increase steric bulk .

- 1,2-Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetylene (CAS: N/A): Contains an ethynyl linker between phenyl rings, offering linear rigidity and enhanced electronic communication for semiconductor applications .

B. Electronic and Steric Effects

- In contrast, aromatic backbones (e.g., stilbene) provide electron-withdrawing effects, stabilizing transition-metal intermediates .

- Steric hindrance is lower in the heptene derivative compared to phenyl-substituted analogues, improving reactivity with bulky substrates .

Reactivity in Cross-Coupling Reactions

- Heptene Derivative : Efficient in coupling with aryl halides to form substituted alkenes. For example, it reacts with aryl halides under Pd catalysis to yield 1,2-diarylheptenes, useful in polymer chemistry .

- Stilbene Derivative : Used to synthesize conjugated biaryls for organic LEDs (OLEDs) due to its planar structure and extended conjugation .

- Phenylacetylene Derivative : Forms rigid, linear products for molecular wires or frameworks in materials science .

Physical and Chemical Properties

| Compound Name | Molecular Formula | Molecular Weight | Backbone | CAS Number | Key Applications |

|---|---|---|---|---|---|

| 1-cis-1,2-Bis(...)heptene | C₁₉H₃₄B₂O₄ | 430.16* | Aliphatic | 307531-74-4 | Alkene synthesis, polymers |

| cis-1,2-Bis(...)stilbene | C₂₆H₃₄B₂O₄ | 432.18 | Aromatic | 151416-94-3 | OLEDs, conjugated polymers |

| 1,2-Bis(...)phenyl)acetylene | C₂₆H₃₂B₂O₄ | 430.16 | Aromatic | N/A | Molecular electronics |

| (Z)-1,2-Bis(...)ethene | C₂₆H₃₄B₂O₄ | 432.17 | Aromatic | 1034917-77-5 | Pharmaceutical intermediates |

*Calculated based on formula.

Notes:

- The heptene derivative’s lower molecular weight (vs. stilbene) improves solubility in non-polar solvents.

- Aromatic derivatives exhibit higher thermal stability due to rigid backbones .

Métodos De Preparación

Diboration of cis-Hept-1-ene

- Starting Material: cis-Hept-1-ene or a suitable alkene with a cis double bond.

- Reagents: Bis(pinacolato)diboron (B2pin2) is the common boron source.

- Catalysts: Transition metal catalysts such as platinum, palladium, or rhodium complexes are employed to facilitate diboration.

- Reaction Conditions: Typically conducted in an inert atmosphere (argon or nitrogen) with solvents like tetrahydrofuran (THF) or toluene at mild to moderate temperatures (room temperature to 80°C).

- Mechanism: The diboration proceeds via syn addition across the alkene, preserving the cis stereochemistry, yielding the 1,2-diboronic ester intermediate.

- Workup: The reaction mixture is purified by chromatographic techniques to isolate the pure diboronate ester.

Alternative Methods

- Hydroboration followed by oxidation and esterification: In some cases, sequential hydroboration of the alkene followed by oxidation to the diol and subsequent esterification with pinacol can afford the target compound.

- Direct borylation using metal-catalyzed C–H activation: Advanced methods may involve direct borylation of alkenes via C–H activation, though these are less common for symmetrical diboronates like this compound.

Research Findings and Data

Due to the limited direct literature on this exact compound, preparation methods are inferred from general diboration protocols of alkenes and pinacol boronate ester formation. The key points from research include:

- Stereoselectivity: The use of transition metal catalysts ensures syn addition, which is essential for obtaining the cis-1,2-diboronic ester.

- Yield and Purity: Optimized catalytic systems can achieve high yields (often >80%) with high stereochemical purity.

- Stability: The pinacol ester groups confer stability to the diboronate, facilitating isolation and storage.

Data Table Summarizing Preparation Parameters

| Parameter | Typical Conditions/Values | Notes |

|---|---|---|

| Starting Material | cis-Hept-1-ene or equivalent alkene | Purity >95% recommended |

| Boron Source | Bis(pinacolato)diboron (B2pin2) | Commercially available |

| Catalyst | Pt(PPh3)4, Pd(PPh3)4, Rh-based complexes | Catalyst loading 1-5 mol% |

| Solvent | Tetrahydrofuran (THF), toluene | Dry, oxygen-free |

| Temperature | 25–80 °C | Adjusted for catalyst and substrate |

| Reaction Time | 6–24 hours | Monitored by TLC or NMR |

| Atmosphere | Argon or nitrogen | To prevent oxidation |

| Workup | Chromatography (silica gel) | Use of inert atmosphere recommended |

| Yield | 70–90% | Dependent on catalyst and substrate purity |

| Stereochemistry | cis (syn addition) | Confirmed by NMR and possibly X-ray crystallography |

Notes on Practical Considerations

- Catalyst Selection: The choice of catalyst influences both the reaction rate and stereoselectivity. Rhodium catalysts are often preferred for high stereoselectivity in diboration.

- Purification: The diboronate esters are sensitive to moisture and air; thus, purification and storage under inert conditions are essential.

- Scale-Up: The reaction is scalable with appropriate control of temperature and inert atmosphere.

Q & A

Q. What are the standard synthetic routes for preparing 1-cis-1,2-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)heptene?

- Methodology : The compound is typically synthesized via catalytic hydrogenation of a conjugated diene precursor bearing boronate esters. For example, a Rh/C-catalyzed hydrogenation of 1,2-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes under 1 atm H₂ in hexane yields cis-configured cyclohexane derivatives (88% yield) . For heptene derivatives, analogous procedures may involve palladium- or rhodium-catalyzed hydrogenation of alkene precursors. Key steps include:

- Purification via flash column chromatography (hexane eluent).

- Structural confirmation using ¹H, ¹³C, and ¹¹B NMR to verify cis stereochemistry and boronate ester integrity .

Q. How is the stereochemical configuration (cis/trans) of this compound confirmed experimentally?

- Methodology :

- NMR Analysis : Coupling constants in ¹H NMR (e.g., vicinal protons on the heptene chain) distinguish cis (J ≈ 10–12 Hz) from trans (J ≈ 15–18 Hz) configurations.

- X-ray Crystallography : Single-crystal diffraction using programs like SHELXL or OLEX2 resolves spatial arrangements. For example, SHELXL refines structural parameters (bond lengths, angles) to confirm cis geometry .

- NOESY Experiments : Nuclear Overhauser effects between adjacent protons on the heptene chain validate proximity in the cis isomer.

Q. What are the primary applications of this compound in organic synthesis?

- Methodology : This bis-boronate ester is a versatile reagent in Suzuki-Miyaura cross-coupling reactions to construct C–C bonds. Example workflow:

- React with aryl/vinyl halides (e.g., iodobenzene) in the presence of Pd(PPh₃)₄ (1–5 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C for 12–24 hours .

- Monitor reaction progress via TLC or GC-MS.

- Isolate biaryl or styrene products via extraction and chromatography.

Advanced Research Questions

Q. How does the cis configuration of the boronate esters influence reactivity in transition-metal-catalyzed reactions?

- Mechanistic Insight : The cis geometry imposes steric constraints during transmetallation, potentially favoring synergic coordination to the palladium center. This can alter regioselectivity in couplings with polyhalogenated substrates. For example:

- In Rh-catalyzed hydrogenations, cis-dioxaborolane groups stabilize π-allyl intermediates, enhancing enantioselectivity in asymmetric syntheses .

- Steric hindrance may reduce side reactions (e.g., homocoupling) by limiting boronate aggregation .

- Experimental Optimization : Vary catalyst ligands (e.g., SPhos vs. XPhos) to modulate steric effects and improve yields.

Q. What strategies are effective for resolving contradictions in spectroscopic data during structural analysis?

- Case Study : Discrepancies between calculated and observed ¹¹B NMR shifts (e.g., δ 34.0 ppm vs. predicted δ 30–32 ppm) may arise from solvent polarity or crystal packing. Resolution steps:

Repeat NMR in deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess solvent effects .

Compare with DFT-computed chemical shifts (Gaussian 16, B3LYP/6-311+G(d,p)).

Validate via X-ray diffraction (OLEX2 refinement) to resolve ambiguities .

Q. Can this compound be utilized in materials science applications, such as covalent organic frameworks (COFs)?

- Methodology : Yes. The bis-boronate serves as a linker in COF synthesis via Suzuki-Miyaura polycondensation. Example protocol:

- Combine with tetrahedral aryl bromides (e.g., 1,3,5-tris(4-bromophenyl)benzene) under microwave-assisted conditions (Pd(OAc)₂, SPhos, K₃PO₄, 120°C, 24 h).

- Characterize porosity via BET surface area analysis (N₂ adsorption at 77 K) .

- Data Table :

| Application | Reaction Conditions | Key Outcome | Reference |

|---|---|---|---|

| COF Synthesis | Pd(OAc)₂, SPhos, K₃PO₄, DMF/H₂O, 120°C | Surface area: 850–1200 m²/g |

Q. How is this compound employed in bioresponsive drug delivery systems?

- Advanced Application : The boronate esters undergo H₂O₂-mediated cleavage in high-ROS environments (e.g., tumor cells). Example:

- Conjugate the compound to RNase A via lysine residues using 4-nitrophenyl carbonate chemistry.

- In vitro: Treat cancer cells (HeLa) with the conjugate; intracellular ROS cleave the boronate, releasing active RNase A (IC₅₀ reduction from >100 µM to 5 µM) .

- Validate specificity via ROS scavengers (e.g., NAC) to suppress reactivation in healthy cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.